molecular formula C32H30N2O4 B1199399 Isocochliodinol

Isocochliodinol

カタログ番号: B1199399
分子量: 506.6 g/mol
InChIキー: DMPXDLRQZYXVHL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Isocochliodinol is a bis(3-indolyl)-benzoquinone secondary metabolite primarily isolated from endophytic fungi within the Chaetomiaceae family, such as Chaetomium spp. and Amesia spp. . Structurally, it features a central benzoquinone core linked to two indole moieties with prenyl substituents. Its stereoisomer, cochliodinol, differs in the spatial arrangement of these substituents, which significantly influences its bioactivity . Isocochliodinol has garnered attention for its antiviral, cytotoxic, and anti-HIV properties, with studies highlighting its inhibitory effects on HIV-1 protease (IC50 = 0.24 µM) and RNA-dependent RNA polymerase (RdRp) of viruses like SARS-CoV-2 and Dengue .

特性

分子式

C32H30N2O4

分子量

506.6 g/mol

IUPAC名

2,5-dihydroxy-3,6-bis[6-(3-methylbut-2-enyl)-1H-indol-3-yl]cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C32H30N2O4/c1-17(2)5-7-19-9-11-21-23(15-33-25(21)13-19)27-29(35)31(37)28(32(38)30(27)36)24-16-34-26-14-20(8-6-18(3)4)10-12-22(24)26/h5-6,9-16,33-35,38H,7-8H2,1-4H3

InChIキー

DMPXDLRQZYXVHL-UHFFFAOYSA-N

SMILES

CC(=CCC1=CC2=C(C=C1)C(=CN2)C3=C(C(=O)C(=C(C3=O)O)C4=CNC5=C4C=CC(=C5)CC=C(C)C)O)C

正規SMILES

CC(=CCC1=CC2=C(C=C1)C(=CN2)C3=C(C(=O)C(=C(C3=O)O)C4=CNC5=C4C=CC(=C5)CC=C(C)C)O)C

同義語

asterriquinone CT3

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

Cochliodinol

  • Structural Differences: Cochliodinol is a stereoisomer of isocochliodinol, differing in the position of prenyl groups on the indole rings. This structural variation alters binding affinity and bioactivity .
  • Bioactivity: Cytotoxicity: Cochliodinol exhibits stronger cytotoxicity against L5178Y murine lymphoma cells (EC50 = 7.0 µg/mL) compared to isocochliodinol (EC50 = 71.5 µg/mL), likely due to enhanced membrane penetration from its substituent arrangement . Antimicrobial Activity: Cochliodinol weakly inhibits Bacillus subtilis and Staphylococcus aureus, whereas isocochliodinol’s antibacterial effects remain understudied .

Didemethylasterriquinone D

  • Structural Similarities: Both compounds share a bis-alkylated dihydroxybenzoquinone core but differ in side-chain modifications.
  • Bioactivity: HIV-1 Protease Inhibition: Didemethylasterriquinone D (IC50 = 0.18 µM) is marginally more potent than isocochliodinol (IC50 = 0.24 µM) due to optimized hydrogen bonding with the protease active site .

Semicochliodinol A and B

  • Structural Features: These derivatives lack one prenyl group compared to isocochliodinol, reducing steric hindrance.
  • Bioactivity: HIV-1 Protease Inhibition: Semicochliodinol A (IC50 = 0.37 µM) and B (IC50 = 0.5 µM) are less active than isocochliodinol, suggesting prenyl groups are critical for binding . Cytotoxicity: Both derivatives show negligible cytotoxicity, contrasting with isocochliodinol’s moderate activity .

Hinnuliquinone

  • Structural Profile: A dimeric bis-indolylquinone with C2 symmetry, distinct from isocochliodinol’s monomeric structure.
  • Potency: Despite its larger size, hinnuliquinone is less potent against HIV-1 protease (IC50 = 2.5 µM) compared to isocochliodinol .

Data Tables

Table 1: Cytotoxic Activity of Isocochliodinol and Analogues

Compound Cell Line EC50/IC50 Reference
Isocochliodinol L5178Y 71.5 µg/mL
Cochliodinol L5178Y 7.0 µg/mL
Semicochliodinol A HeLa >100 µM

Table 2: Antiviral Activity of Key Compounds

Compound Target IC50/Binding Affinity Reference
Isocochliodinol HIV-1 Protease 0.24 µM
SARS-CoV-2 RdRp -8.1 kcal/mol
Didemethylasterriquinone D HIV-1 Protease 0.18 µM
Hinnuliquinone HIV-1 Integrase 1.8 µM

Key Research Findings

Structural-Activity Relationship: Prenyl substituents on indole rings enhance cytotoxicity (e.g., cochliodinol > isocochliodinol) but reduce solubility, impacting drug-likeness .

Antiviral Specificity: Isocochliodinol’s dual activity against HIV-1 protease and viral RdRp distinguishes it from analogues like semicochliodinol A, which lack RdRp binding .

Therapeutic Limitations: Isocochliodinol violates Lipinski’s Rule of Five (Ro5) due to high molecular weight, limiting oral bioavailability compared to smaller molecules like didemethylasterriquinone D .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isocochliodinol
Reactant of Route 2
Isocochliodinol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。